molecular formula C11H12FN3 B1316578 (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 872107-78-3

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No. B1316578
M. Wt: 205.23 g/mol
InChI Key: FBLUMZZMIGPTBP-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C11H12FN3. It has a molecular weight of 205.23 g/mol . This compound is used in various scientific experiments.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.23 g/mol . The physical form of this compound is oil .

Scientific Research Applications

Pharmacological Inhibition of Cytochrome P450 Isoforms

One application involves the use of structurally related compounds as selective inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a crucial role in pharmacokinetics by affecting drug metabolism, potentially preventing drug-drug interactions. The study highlights the importance of developing potent and selective chemical inhibitors to understand the specific involvement of CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Design and Synthesis of Kinase Inhibitors

Another application is in the design and synthesis of kinase inhibitors. Compounds with an imidazole scaffold, similar to the query compound, have been identified as selective inhibitors of the p38 mitogen-activated protein kinase, which is implicated in proinflammatory cytokine release. This research underlines the therapeutic potential of these compounds in treating inflammatory diseases (Scior et al., 2011).

Synthesis of Fluorobiphenyl Compounds

In the field of organic synthesis, the creation of fluorobiphenyl compounds, which serve as intermediates for the production of pharmaceuticals and other chemicals, is noteworthy. Research has focused on developing practical methods for synthesizing these compounds, highlighting the importance of fluorophenyl structures in chemical synthesis (Qiu et al., 2009).

Advances in PET Imaging

Fluorophenyl compounds have also been used in positron emission tomography (PET) imaging for diagnosing and managing brain tumors. The use of such compounds enhances the ability to target specific tumor characteristics, improving diagnostic accuracy and treatment planning (Petrirena et al., 2011).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on compounds with fluorophenyl and imidazole structures underscores their utility in detecting a wide range of analytes. These chemosensors offer high selectivity and sensitivity, demonstrating the broad applicational scope of such compounds in analytical chemistry (Roy, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As this compound is used in various scientific experiments, future research could focus on exploring its potential applications in different fields, such as medicinal chemistry, given the broad range of biological activities exhibited by imidazole compounds .

properties

IUPAC Name

(4-fluorophenyl)-(1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLUMZZMIGPTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585343
Record name 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

CAS RN

872107-78-3
Record name α-(4-Fluorophenyl)-1-methyl-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872107-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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